N-Cyclohexyl-N-(phosphonomethyl)glycine
Description
Historical Trajectory and Academic Importance of N-(phosphonomethyl)glycine (Glyphosate) Analogues
The journey of N-(phosphonomethyl)glycine analogues begins with the discovery of glyphosate's potent herbicidal activity in the early 1970s. researchgate.net Glyphosate (B1671968) functions by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is crucial for the synthesis of aromatic amino acids in plants and some microorganisms. orientjchem.org This mode of action, targeting a pathway absent in animals, contributed to its widespread adoption in agriculture.
The immense commercial success of glyphosate spurred extensive research into its chemical derivatives. Scientists began to synthesize and study a vast array of analogues to understand the structure-activity relationships that govern its herbicidal effects. nih.gov Early research focused on modifications to the phosphonomethyl, carboxyl, and amino moieties of the glyphosate molecule. These studies were pivotal in establishing the key structural features required for potent EPSPS inhibition.
The academic importance of these analogues extends beyond herbicidal applications. The unique mode of action of glyphosate has made it a valuable tool in plant physiology and biochemistry research. Furthermore, the development of glyphosate-resistant crops through genetic engineering has revolutionized modern agriculture, a feat that was underpinned by a deep understanding of the interaction between glyphosate and its target enzyme. The ongoing investigation into glyphosate analogues continues to be a significant area of academic and industrial research, with the aim of developing new herbicides and exploring potential applications in other fields, such as pharmaceuticals. For instance, some N-(phosphonomethyl)glycine derivatives have been investigated for their potential immunotropic activities. researchgate.net
Rationale for Investigating N-Substituted Phosphonomethylglycine Structures
The nitrogen atom of the glycine (B1666218) backbone in glyphosate offers a prime site for chemical modification. The rationale for investigating N-substituted phosphonomethylglycine structures, such as N-Cyclohexyl-N-(phosphonomethyl)glycine, is multifaceted and driven by several key scientific objectives:
Modulating Herbicidal Activity and Selectivity: Introducing different substituents on the nitrogen atom can significantly alter the molecule's interaction with the EPSPS enzyme. This can lead to analogues with enhanced potency, a broader spectrum of weed control, or, conversely, increased selectivity towards certain plant species. The size, shape, and electronic properties of the N-substituent can influence the compound's ability to bind to the active site of the enzyme.
Improving Physicochemical Properties: N-substitution can modify properties such as solubility, lipophilicity, and stability. For example, introducing a more lipophilic group like a cyclohexyl ring could potentially enhance the compound's uptake through the waxy cuticle of plant leaves, a critical step for the efficacy of foliar-applied herbicides.
Exploring Novel Biological Activities: Beyond herbicidal effects, N-substituted glyphosate analogues are synthesized and screened for other potential biological activities. The phosphonate (B1237965) group is a known pharmacophore, and its incorporation into various molecular scaffolds is a common strategy in drug discovery. Research has explored N-(phosphonomethyl)glycine derivatives for potential applications as enzyme inhibitors in other pathways, with some studies investigating their cytotoxic effects against tumor cell lines. nih.gov
Understanding Structure-Activity Relationships (SAR): By systematically varying the N-substituent and observing the resulting changes in biological activity, researchers can build detailed SAR models. These models are crucial for the rational design of new compounds with desired properties and provide fundamental insights into the molecular interactions between the ligand and its biological target.
The table below illustrates the diversity of N-substituents that have been explored in the broader class of phosphonomethylglycine derivatives, highlighting the chemical space that researchers have investigated.
| N-Substituent Group | Rationale for Investigation | Potential Application |
| Alkyl Chains (e.g., Methyl, Ethyl) | Investigate the effect of chain length on activity and uptake. | Herbicides |
| Cyclic Structures (e.g., Cyclohexyl ) | Enhance lipophilicity and explore conformational effects on binding. | Herbicides, Enzyme Inhibitors |
| Aromatic Rings (e.g., Phenyl) | Introduce electronic and steric variations. | Herbicides, Drug Discovery |
| Functionalized Groups | Incorporate reactive or polar groups to alter properties. | Bioprobes, Drug Discovery |
Current Scope of Academic Inquiry into this compound and Related Compounds
While the broader field of N-substituted phosphonomethylglycine analogues has been a subject of considerable research, specific academic literature focusing exclusively on this compound is limited in the public domain. Much of the research in this area is proprietary and resides within industrial agrochemical companies.
However, the current scope of academic inquiry into related N-substituted glyphosate analogues provides a framework for understanding the potential research interest in the cyclohexyl derivative. Academic research continues to explore:
Synthesis of Novel Analogues: Development of new and efficient synthetic routes to access a wider variety of N-substituted phosphonomethylglycines remains an active area of research. google.comvapourtec.com
Biological Screening: Newly synthesized compounds are routinely screened for a range of biological activities, including herbicidal, antimicrobial, and antitumor effects. nih.gov For example, studies have shown that certain cyclic derivatives of N-(phosphonomethyl)glycine can induce apoptosis in tumor cell lines. nih.gov
Enzyme Inhibition Studies: Detailed kinetic studies are performed to understand how different N-substituents affect the inhibition of target enzymes like EPSPS. These studies are fundamental to understanding the mechanism of action and for the design of more potent inhibitors.
Computational Modeling: Molecular docking and other computational techniques are increasingly used to predict the binding modes of N-substituted analogues to their target enzymes, guiding the synthesis of new compounds with improved affinity.
The investigation of this compound would logically fall within this research paradigm. The bulky and lipophilic nature of the cyclohexyl group makes it an interesting candidate for studying the impact of steric hindrance and hydrophobicity on the compound's biological activity and transport properties. Future academic inquiry may focus on its synthesis, its inhibitory activity against EPSPS from various plant and microbial sources, and a comparative analysis of its properties against other N-alkyl and N-cycloalkyl glyphosate analogues.
Below is a summary of research areas for N-substituted glyphosate analogues, which would be applicable to the study of this compound.
| Research Area | Focus | Key Methodologies |
| Synthetic Chemistry | Development of efficient and versatile synthetic pathways. | Multi-step organic synthesis, Spectroscopic characterization (NMR, MS). |
| Bioactivity Screening | Evaluation of herbicidal, antimicrobial, and cytotoxic effects. | In vitro and in vivo bioassays, Dose-response analysis. |
| Enzymology | Determination of enzyme inhibition kinetics and mechanism. | Enzyme assays, Kinetic modeling. |
| Computational Chemistry | Prediction of binding affinity and mode of action. | Molecular docking, QSAR studies. |
Structure
3D Structure
Properties
CAS No. |
104766-31-6 |
|---|---|
Molecular Formula |
C9H18NO5P |
Molecular Weight |
251.22 g/mol |
IUPAC Name |
2-[cyclohexyl(phosphonomethyl)amino]acetic acid |
InChI |
InChI=1S/C9H18NO5P/c11-9(12)6-10(7-16(13,14)15)8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12)(H2,13,14,15) |
InChI Key |
GEJYCHQMNCDAMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)O)CP(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Cyclohexyl N Phosphonomethyl Glycine
Strategies for the Direct and Indirect Synthesis of N-Cyclohexyl-N-(phosphonomethyl)glycine
The synthesis of this compound can be approached through several established and emerging methodologies in organophosphorus chemistry. These strategies often involve multi-component reactions that efficiently construct the core N-C-P scaffold.
While not a direct synthesis of the title compound, oxidative cleavage represents a significant chemical transformation it can undergo. This process is primarily utilized for the production of N-(phosphonomethyl)glycine (glyphosate) by removing the N-substituent. google.com In this context, this compound serves as a reactant. The reaction typically involves the oxidation of the N-cyclohexyl group, leading to its cleavage from the glycine (B1666218) backbone. researchgate.net
The process generally employs an oxidant, such as oxygen or hydrogen peroxide, in the presence of a noble metal catalyst supported on a material like activated carbon. google.comresearchgate.net The N-cyclohexyl group is converted into cyclohexanone, which can be separated and potentially recycled, while the desired product is the de-substituted N-(phosphonomethyl)glycine. google.com This method highlights a key aspect of the chemical reactivity of N-substituted phosphonomethyl glycines, where the N-C bond can be selectively broken under specific oxidative conditions.
Table 1: Parameters for Oxidative Cleavage of N-Substituted N-(phosphonomethyl)glycines
| Parameter | Description | Typical Conditions/Reagents | Reference |
|---|---|---|---|
| Starting Material | N-Substituted N-(phosphonomethyl)glycine (e.g., N-Cyclohexyl derivative) | Formula (V) as defined in the patent | google.com |
| Oxidant | Source of oxygen for the cleavage reaction | Molecular oxygen, Air, Hydrogen Peroxide | google.comresearchgate.net |
| Catalyst | Promotes the oxidative cleavage | Noble metals (e.g., Au, Pt, Pd) on a carbon support | google.comresearchgate.net |
| Solvent | Reaction medium | Water | researchgate.net |
| By-product | Product from the cleaved N-substituent | Ketone corresponding to the substituent (e.g., Cyclohexanone) | google.com |
The Petasis reaction, a multicomponent transformation, offers a powerful and versatile route for synthesizing highly functionalized amines, including N-substituted amino acid derivatives. nih.govacs.orgwikipedia.org This reaction typically involves the condensation of an amine, a carbonyl compound (such as an α-keto acid or glyoxylic acid), and an organoboronic acid. thieme-connect.com
For the synthesis of this compound, a plausible Petasis approach would involve the reaction of cyclohexylamine (B46788), glyoxylic acid, and a suitable phosphonate-containing boronic acid. An alternative and documented strategy utilizes α-aminophosphonates as the amine component in the Petasis reaction to prepare various N-phosphonomethylglycine derivatives. thieme-connect.comresearchgate.net This highlights the reaction's flexibility, allowing different components to be varied to achieve the desired substitution pattern on the nitrogen and alpha-carbon atoms. thieme-connect.com
The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds and their analogues. nih.gov In the context of organophosphorus chemistry, the phospha-Mannich reaction is particularly relevant. nih.govresearchgate.net A general Mannich-type approach to this compound could involve the reaction of N-cyclohexylglycine with formaldehyde (B43269) and a phosphorus source like dialkyl phosphite (B83602). google.comrsc.org
The Kabachnick-Fields reaction is a classic and highly efficient three-component condensation for the synthesis of α-aminophosphonates. organic-chemistry.orgresearchgate.netmdpi.com The reaction brings together a carbonyl compound, an amine, and a hydrophosphoryl compound (such as a dialkyl phosphite). mdpi.com
This methodology can be directly adapted for the synthesis of this compound. A likely synthetic pathway involves the condensation of N-cyclohexylglycine (acting as the amine component), formaldehyde (the carbonyl component), and a dialkyl phosphite. The resulting phosphonate (B1237965) ester can then be hydrolyzed to yield the final acid. The reaction mechanism can proceed through either an imine intermediate (formed from the amine and carbonyl) or an α-hydroxyphosphonate intermediate, depending on the specific reactants and conditions. researchgate.netmdpi.com The reaction is versatile and can be promoted using various catalysts or, in some cases, performed under catalyst-free and solvent-free microwave conditions, aligning with green chemistry principles. mdpi.commdpi.com
Recent advancements in organophosphorus chemistry have introduced innovative methods that could be applicable to the synthesis of this compound. One such development is the direct construction of α-aminophosphonates using elemental white phosphorus (P4), an amine, and an alcohol. chinesechemsoc.org This domino multicomponent reaction, catalyzed by copper, offers an economical and green approach by using P4 directly as the phosphorus source. chinesechemsoc.org
Another modern technique involves the use of microwave activation to accelerate reactions, such as in the Atherton-Todd reaction conditions for phosphorylating amines. researchgate.net Applying microwave irradiation to a mixture of N-cyclohexylglycine, formaldehyde, and a dialkyl phosphite could potentially offer a rapid and efficient synthesis, reducing reaction times and improving yields compared to conventional heating. researchgate.net
Spectroscopic and Chromatographic Characterization Techniques for this compound
The characterization of this compound relies on a suite of standard analytical techniques to confirm its structure, purity, and properties.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a fundamental tool for elucidating the structure of organophosphorus compounds.
¹H NMR: Provides information on the number and environment of protons. Expected signals would correspond to the cyclohexyl ring protons, the methylene (B1212753) protons of the glycine backbone (-NCH₂COO-), and the methylene protons adjacent to the phosphorus atom (-NCH₂P-).
¹³C NMR: Reveals the carbon skeleton of the molecule, with distinct signals for the cyclohexyl carbons, the carboxyl carbon, and the two methylene bridge carbons. researchgate.net
³¹P NMR: This is a crucial technique for phosphorus-containing compounds, providing a characteristic signal for the phosphonate group. researchgate.net The chemical shift offers insight into the oxidation state and chemical environment of the phosphorus atom.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. rsc.orgsciepub.com Key vibrational bands would include those for the O-H stretch of the carboxylic acid and phosphonic acid groups, the C=O stretch of the carboxyl group, P=O and P-O stretches of the phosphonate group, and C-H stretches of the cyclohexyl and methylene groups. sciepub.com
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. sciepub.com Techniques like Electrospray Ionization (ESI) are commonly used for polar, non-volatile compounds like amino acids.
Chromatographic Techniques:
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and quantification of this compound. Due to the compound's polar and zwitterionic nature, various modes can be employed, including anion-exchange or reversed-phase chromatography, often coupled with mass spectrometry (LC-MS) for sensitive and selective detection. oregonstate.edunih.gov Derivatization may be used to enhance retention and detection. oregonstate.edu
Gas Chromatography (GC): GC analysis of this compound is challenging due to its low volatility and thermal instability. Therefore, derivatization to convert the acidic protons of the carboxyl and phosphonate groups into more volatile esters is typically required before analysis, often coupled with a mass spectrometer (GC-MS). nih.gov
Table 2: Expected Spectroscopic and Chromatographic Data for this compound
| Technique | Expected Observations | Reference for Analogy |
|---|---|---|
| ¹H NMR | Complex multiplets for cyclohexyl protons; Singlets or doublets for -NCH₂COO- and -NCH₂P- protons. | researchgate.net |
| ¹³C NMR | Distinct signals for cyclohexyl, carbonyl (C=O), and methylene (N-C-P, N-C-C) carbons. | researchgate.net |
| ³¹P NMR | A single resonance in the phosphonate region. | researchgate.net |
| IR Spectroscopy | Broad O-H absorption; Strong C=O, P=O, and P-O stretching bands. | rsc.orgsciepub.com |
| Mass Spectrometry | Molecular ion peak corresponding to C₈H₁₆NO₅P; Fragmentation patterns involving loss of water, CO₂, and parts of the cyclohexyl group. | sciepub.com |
| HPLC | Separation using anion-exchange or reversed-phase columns; detection by MS or derivatization followed by fluorescence. | oregonstate.edu |
Structural Analysis and Crystal Chemistry of this compound and its Salts
The definitive three-dimensional structure of this compound and its salts in the solid state is determined using single-crystal X-ray diffraction. rsc.org Although the specific crystal structure of the N-cyclohexyl derivative is not widely reported, its structural features can be inferred from the extensive studies on glyphosate (B1671968) and its various metal and ammonium (B1175870) salts. rsc.orgresearchgate.net
Like its parent compound, this compound is expected to exist as a zwitterion in the solid state, with the amino group protonated (R₂N⁺H-) and the acidic groups (carboxylate and phosphonate) deprotonated. The molecule's conformation will be influenced by intramolecular hydrogen bonding between these charged moieties.
The presence of the bulky, non-polar cyclohexyl group is expected to significantly influence the crystal packing arrangement compared to glyphosate. This group may lead to the formation of hydrophobic pockets or layers within the crystal lattice, alternating with hydrophilic regions dominated by the charged phosphonate and carboxylate groups. The crystal structure will be stabilized by an extensive network of intermolecular hydrogen bonds involving the phosphonate oxygen atoms, the carboxylate oxygen atoms, and the amine proton, potentially with co-crystallized water molecules. researchgate.net
When forming salts with metals (e.g., Na⁺, K⁺, Ba²⁺), the metal ions would be coordinated by the oxygen atoms of the phosphonate and carboxylate groups, acting as bridging ligands to form complex polymeric structures in the solid state. rsc.orgresearchgate.net
Molecular and Cellular Biological Activity of N Cyclohexyl N Phosphonomethyl Glycine
Enzyme Inhibition Profiles and Shikimate Pathway Interactions
The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), which are essential for protein synthesis and as precursors for a wide range of secondary metabolites. A key enzyme in this pathway is 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).
Investigating Inhibition of 5-Enolpyruvylshikimate-3-phosphate Synthase (EPSPS)
Glyphosate (B1671968) is a potent inhibitor of EPSPS. It acts as a competitive inhibitor with respect to the substrate phosphoenolpyruvate (B93156) (PEP) and an uncompetitive inhibitor with respect to shikimate-3-phosphate (B1206780) (S3P). The inhibition of EPSPS by glyphosate leads to a shutdown of the shikimate pathway, resulting in a deficiency of aromatic amino acids and, ultimately, plant death.
Currently, there is no direct scientific evidence available that specifically details the inhibitory effects of N-Cyclohexyl-N-(phosphonomethyl)glycine on EPSPS. While it is plausible that the addition of a cyclohexyl group to the nitrogen atom could alter the molecule's binding affinity for the active site of EPSPS, the nature and extent of this alteration remain uninvestigated. The size and conformational flexibility of the cyclohexyl ring may introduce steric hindrance, potentially affecting its ability to fit within the enzyme's active site in a manner analogous to glyphosate.
Comparative Analysis of Enzymatic Specificity with N-(phosphonomethyl)glycine
Without experimental data on the enzymatic inhibition profile of this compound, a direct comparative analysis with N-(phosphonomethyl)glycine (glyphosate) is speculative. The specificity of glyphosate for EPSPS is a key determinant of its herbicidal activity. Any modification to the glyphosate structure, such as the N-cyclohexyl substitution, could significantly impact this specificity.
Table 1: Comparative Inhibition Characteristics of N-(phosphonomethyl)glycine (Glyphosate) on EPSPS
| Feature | N-(phosphonomethyl)glycine (Glyphosate) | This compound |
| Target Enzyme | 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) | Not experimentally determined |
| Inhibition Type vs. PEP | Competitive | Not experimentally determined |
| Inhibition Type vs. S3P | Uncompetitive | Not experimentally determined |
| Binding Affinity | High | Not experimentally determined |
Note: Data for this compound is not available and is listed as "Not experimentally determined" to highlight the current knowledge gap.
Cellular Metabolic Alterations in Plant Systems
The inhibition of the shikimate pathway by glyphosate induces significant downstream effects on various metabolic processes within plant cells.
Effects on Carbon Assimilation and Photosynthetic Processes
Research on glyphosate has demonstrated its impact on carbon assimilation and photosynthesis in susceptible plants. Inhibition of the shikimate pathway can lead to a depletion of aromatic amino acids, which are precursors to important molecules involved in photosynthesis, such as plastoquinone. Furthermore, the accumulation of shikimate and its derivatives due to the EPSPS block can lead to a general disruption of chloroplast metabolism, indirectly affecting photosynthetic rates. nih.gov Some studies have shown that glyphosate can reduce the net photosynthetic rate, stomatal conductance, and transpiration. usda.gov
There is no specific research on how this compound affects carbon assimilation and photosynthetic processes in plants. If this compound were to inhibit EPSPS, similar downstream effects on photosynthesis could be anticipated. However, the magnitude and specific nature of these effects would depend on its potency as an EPSPS inhibitor and its uptake and translocation within the plant.
Modulation of Primary Metabolite Pools (e.g., Ribulose Bisphosphate, Phosphoglyceric Acid)
The effect of this compound on the pools of primary metabolites like RuBP and 3-PGA has not been studied. Any potential modulation would likely be linked to its primary mode of action, which remains to be elucidated.
Table 2: Documented Effects of N-(phosphonomethyl)glycine (Glyphosate) on Plant Primary Metabolites
| Metabolite | Observed Effect of Glyphosate | Potential Effect of this compound |
| Shikimate | Accumulation | Not experimentally determined |
| Aromatic Amino Acids | Depletion | Not experimentally determined |
| Ribulose-1,5-bisphosphate (RuBP) | Decrease | Not experimentally determined |
| 3-Phosphoglyceric Acid (3-PGA) | Decrease | Not experimentally determined |
Note: The potential effects of this compound are speculative and contingent on its yet-to-be-determined biological activity.
Exploration of Non-Targeted Biological Activities of N-Substituted Phosphonomethylglycine Derivatives
While the primary target of glyphosate is EPSPS, research into other N-substituted phosphonomethylglycine derivatives has revealed a range of other biological activities. These studies provide a broader context for the potential, though unconfirmed, activities of this compound.
Studies on various N-substituted derivatives have reported activities such as phytocidal properties, though the efficacy can vary significantly depending on the nature of the substituent. tandfonline.com Some derivatives have been investigated for their potential as anticancer agents, showing cytotoxic effects against certain cancer cell lines. nih.gov Additionally, research has explored the immunotropic and antibacterial activities of some N-phosphorylated amino acids and peptides. researchgate.net
It is important to emphasize that these are general findings for a class of related compounds, and the specific biological activities of this compound have not been reported. The presence of the cyclohexyl group could confer unique properties, potentially leading to novel biological interactions that differ from those of glyphosate and other N-substituted derivatives. Further research is required to determine the specific non-targeted biological activities of this compound.
Studies on Immunotropic Activities
General studies on α-aminophosphonates have highlighted a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. biomedres.usnih.gov These activities inherently involve interaction with biological systems, but specific immunomodulatory mechanisms of this compound remain unelucidated. The cytotoxic effects of some α-aminophosphonic derivatives on various tumor cell lines have been reported, suggesting a potential for interaction with cellular processes that could overlap with immune responses. nih.gov Nevertheless, without direct studies, any claims regarding the immunotropic activities of this compound would be speculative.
Future research is necessary to determine whether this compound exhibits any clinically relevant immunomodulatory properties, such as immunosuppressive or immunostimulatory effects. Such studies would need to investigate its impact on immune cell proliferation, differentiation, and the production of cytokines and other signaling molecules.
Membrane Interaction and Disrupting Properties of Aminophosphonates
The interaction of aminophosphonates with cellular membranes is a critical aspect of their biological activity. Research has shown that various aminophosphonates can influence the physicochemical properties of both model and biological membranes, such as those of erythrocytes. nih.gov The membrane-disrupting activity of these compounds is often linked to their structural features. nih.gov
The table below summarizes the observed membrane-disrupting activities for a general class of aminophosphonates, as specific data for this compound is not available.
| Type of Membrane | Observed Effects of Aminophosphonates | Potential Mechanism of Action |
| Model Lipid Bilayers | Alteration of physicochemical parameters | Insertion into the lipid bilayer, causing structural changes |
| Erythrocyte Membranes | Can induce changes in membrane properties | Interaction with membrane proteins and lipids, leading to altered permeability |
It is important to note that the efficiency of membrane modification by aminophosphonates is dependent on their specific chemical structure. nih.gov Therefore, the cyclohexyl group in this compound would be expected to play a significant role in its specific membrane interaction profile.
Structure Activity Relationship Sar and Computational Design
Correlating N-Cyclohexyl Substitution with Biological Potency and Selectivity
The introduction of a cyclohexyl group onto the nitrogen atom of the N-(phosphonomethyl)glycine backbone creates N-Cyclohexyl-N-(phosphonomethyl)glycine. This substitution has a profound impact on the molecule's interaction with its target enzyme, EPSPS. The active site of EPSPS is highly specific and constrained. nih.gov Glyphosate (B1671968) binds in a relatively extended conformation, fitting snugly into the active site alongside the co-substrate shikimate-3-phosphate (B1206780) (S3P). nih.gov
The N-cyclohexyl group is a bulky, non-polar, alicyclic substituent. Its presence is expected to introduce significant steric hindrance within the confined space of the EPSPS active site. This steric clash would likely prevent the molecule from achieving the optimal orientation required for effective binding and inhibition. Key interactions between glyphosate's functional groups and amino acid residues in the enzyme's active site, such as Lys-22, Arg-124, and Lys-411, would be disrupted by the large cyclohexyl moiety. nih.gov Consequently, the biological potency of this compound as an EPSPS inhibitor is predicted to be dramatically lower than that of glyphosate.
Comparative SAR Studies with Other N-Alkyl and N-Aryl Phosphonomethylglycine Analogues
Comparative structure-activity relationship studies of N-substituted phosphonomethylglycine analogues consistently demonstrate that substitution on the nitrogen atom is detrimental to inhibitory activity. The degree of potency loss, however, depends on the size, shape, and electronic properties of the substituent.
N-Alkyl Analogues : Smaller alkyl groups, such as a methyl group (N-methylglyphosate), already cause a substantial decrease in inhibitory potency compared to glyphosate. Isothermal titration calorimetry has shown that N-methylglyphosate binds about 150-fold less effectively than glyphosate to the EPSPS enzyme. acs.org Given that the cyclohexyl group is significantly larger and more sterically demanding than a methyl group, it is expected to reduce potency even further. The flexible, three-dimensional nature of the cyclohexyl ring would occupy a larger volume than smaller, linear alkyl chains, exacerbating the steric conflict within the enzyme's binding pocket.
N-Aryl Analogues : Aryl substituents, such as a phenyl group, introduce different steric and electronic properties. While also bulky, their relatively planar structure might allow for different, albeit still unfavorable, binding orientations compared to the non-planar cyclohexyl ring. However, the general principle holds that any substitution that disrupts the precise fit of the phosphonomethylglycine core into the active site will diminish activity.
The following table provides a qualitative comparison of the expected herbicidal potency based on the N-substituent, derived from established SAR principles for EPSPS inhibitors.
| N-Substituent | Relative Size/Bulk | Key Structural Feature | Expected Relative Potency as EPSPS Inhibitor |
|---|---|---|---|
| -H (Glyphosate) | Minimal | Unsubstituted amine | High |
| -CH₃ (Methyl) | Small | Small alkyl group | Low acs.org |
| -C₆H₁₁ (Cyclohexyl) | Large | Bulky, non-polar alicyclic group | Very Low (Predicted) |
| -C₆H₅ (Phenyl) | Large | Bulky, planar aromatic group | Very Low (Predicted) |
Molecular Modeling and Computational Chemistry Approaches to SAR
Molecular modeling and computational chemistry are powerful tools for understanding the atomic-level interactions between an inhibitor and its target enzyme, providing a rationale for observed SAR trends. nih.gov For glyphosate and its analogues, molecular dynamics (MD) simulations and binding free energy calculations have been used to investigate their binding to the EPSPS active site. nih.govresearchgate.net
Applying these approaches to this compound would involve:
Homology Modeling : Creating a three-dimensional model of the target EPSPS enzyme, if a crystal structure is not available.
Molecular Docking : Placing the this compound molecule into the active site of the EPSPS model to predict its preferred binding orientation.
Molecular Dynamics (MD) Simulations : Simulating the dynamic movements of the enzyme-inhibitor complex over time to assess the stability of the binding and observe conformational changes. nih.gov
Computational studies on resistant EPSPS mutants have shown that even single amino acid substitutions can alter the conformation of bound glyphosate from an "extended" (inhibitory) form to a "condensed" (non-inhibitory) form. nih.gov It is highly probable that MD simulations of this compound would show that the bulky cyclohexyl group forces the entire molecule into a condensed, non-inhibitory conformation or prevents stable binding altogether due to steric clashes with key residues.
The table below lists key residues in the EPSPS active site and their predicted interaction with the N-cyclohexyl substituent.
| Active Site Residue | Role in Glyphosate Binding | Predicted Interaction with N-Cyclohexyl Group |
|---|---|---|
| Lys-22 | Interacts with phosphonate (B1237965) and carboxylate groups nih.gov | Steric clash, disruption of optimal positioning |
| Arg-124 | Interacts with phosphonate group nih.gov | Steric clash, potential repulsion |
| Gly-96 | Forms part of the binding loop | Steric clash, preventing loop closure |
| Tyr-200 | Hydrophobic contact with S3P nih.gov | Potential unfavorable hydrophobic interactions |
De Novo Design and Optimization Strategies for Enhanced Activity or Specificity
De novo design involves the computational creation of novel molecules tailored to fit a specific biological target. acs.orgpnas.org Given that this compound is likely a very poor inhibitor, "optimization" strategies would not focus on refining this molecule but rather on designing new ones based on the known structure of the EPSPS active site.
The principles guiding the design of new EPSPS inhibitors include:
Mimicking the Transition State : Designing molecules that mimic the tetrahedral intermediate of the enzymatic reaction. acs.org
Exploiting Subsite Interactions : Creating bisubstrate analogs that covalently link features of S3P and the second substrate, phosphoenolpyruvate (B93156) (PEP), to occupy both subsites simultaneously for high potency. acs.org
Avoiding Steric Hindrance : Ensuring the designed molecule fits within the spatial constraints of the active site without the steric bulk that characterizes the N-cyclohexyl derivative.
Targeting Allosteric Sites : Rather than competing at the active site, designing molecules that bind elsewhere on the enzyme to induce a conformational change that inactivates it. pnas.org
In essence, the structure of this compound serves as a negative example in drug design, illustrating the critical importance of steric and conformational compatibility between a ligand and its target protein. Optimization strategies would necessitate the removal of the cyclohexyl group and a return to the core N-(phosphonomethyl)glycine scaffold, or a complete de novo approach to build a more suitable inhibitor from the ground up.
No Information Available for this compound
Following a comprehensive search for scientific literature and data, no information was found regarding the environmental fate and biogeochemical cycling of the chemical compound “this compound.”
Searches were conducted to gather data on the following specific topics as requested:
Pathways of Degradation in Environmental Compartments:
Microbial Biodegradation Mechanisms and Identification of Metabolites
Photolytic and Hydrolytic Transformation Processes
Transport, Adsorption, and Mobility in Soil and Aquatic Systems:
Adsorption Isotherms and Kinetics in Various Soil Types
Leaching Potential and Runoff Dynamics
Bioavailability and Persistence in Agroecosystems
The executed searches did not yield any relevant results for "this compound." The information retrieved consistently pertained to the well-studied herbicide, N-(phosphonomethyl)glycine, commonly known as glyphosate.
Therefore, this report cannot provide the requested article due to the absence of available scientific data on the specified compound.
Environmental Fate and Biogeochemical Cycling
Advanced Analytical Methodologies for Environmental Monitoring of N-Cyclohexyl-N-(phosphonomethyl)glycine and its Degradates
The environmental monitoring of this compound and its potential degradation products necessitates sophisticated analytical methodologies capable of detecting and quantifying these compounds at trace levels in complex matrices such as soil, water, and vegetation. While specific methods exclusively developed for this compound are not extensively documented in publicly available literature, the analytical approaches established for the structurally similar and widely studied herbicide, glyphosate (B1671968) (N-(phosphonomethyl)glycine), provide a robust framework. These methods are readily adaptable for the analysis of this compound and its anticipated degradates.
The primary challenges in the analysis of these compounds lie in their high polarity, low volatility, and thermal instability, which often preclude direct analysis by common chromatographic techniques without derivatization. researchgate.net Advanced analytical strategies, therefore, typically involve a combination of meticulous sample preparation, chemical derivatization, and sensitive detection systems.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the most prevalent and powerful technique for the determination of glyphosate and its metabolites, and by extension, would be the method of choice for this compound. researchgate.netnih.gov This method offers high sensitivity and selectivity, often allowing for direct analysis of aqueous samples with minimal cleanup. nih.gov
For more complex matrices like soil and vegetation, extraction is a critical first step. Aqueous extraction is typically employed, followed by cleanup using solid-phase extraction (SPE) with reverse-phase and cation-exchange columns to remove interfering substances. nih.gov
To enhance chromatographic retention and sensitivity, pre-column derivatization is a common practice. The most widely used derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the amine group of the analyte. nih.govlcms.czmdpi.com This derivatization renders the molecule less polar, improving its retention on reversed-phase LC columns. lcms.cz
The table below summarizes typical performance data for LC-MS/MS methods used for glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA), which can be considered indicative of the performance expected for this compound analysis.
| Matrix | Analyte | Method Reporting Level (MRL) | Extraction Efficiency | Reference |
| Water | Glyphosate | 3.04 µg/L | >80% | nih.gov |
| Water | AMPA | 5.06 µg/L | >80% | nih.gov |
| Vegetation | Glyphosate | 0.05 mg/kg | >80% | nih.gov |
| Vegetation | AMPA | 0.08 mg/kg | >80% | nih.gov |
| Soil | Glyphosate | 0.37 mg/kg | >80% | nih.gov |
| Soil | AMPA | 0.61 mg/kg | >80% | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another well-established technique for the analysis of these phosphonomethyl compounds. However, due to their non-volatile nature, derivatization is mandatory to convert them into thermally stable and volatile derivatives suitable for GC analysis. nih.govnih.gov
A common derivatization procedure involves esterification of the phosphonic and carboxylic acid groups and acylation of the amino group. nih.gov This is often achieved using a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and a perfluoroalcohol like trifluoroethanol (TFE) or heptafluorobutanol (HFB). nih.gov
The table below presents typical performance characteristics of a GC-MS method for the analysis of glyphosate and related compounds.
| Analyte | Linear Range | Intra-day Variation | Inter-day Variation | Accuracy | Reference |
| Glyphosate | 3-100.0 µg/mL | <15% | <15% | 88.2-103.7% | nih.gov |
| AMPA | 3-100.0 µg/mL | <15% | <15% | 88.2-103.7% | nih.gov |
| Glufosinate | 3-100.0 µg/mL | <15% | <15% | 88.2-103.7% | nih.gov |
Other Promising Methodologies
Ion chromatography (IC) coupled with various detectors is also a viable approach for the direct analysis of these polar compounds without the need for derivatization. tdl.org IC separates analytes based on their ionic interactions with the stationary phase. When combined with sensitive detection methods like integrated pulsed amperometric detection (IC-IPAD), it can achieve low limits of detection. tdl.org
Furthermore, high-resolution mass spectrometry (HRMS), such as Orbitrap-based systems, offers enhanced selectivity and the ability to perform non-targeted screening for a broader range of potential degradation products.
Analysis of Degradation Products
The primary degradation product of glyphosate is aminomethylphosphonic acid (AMPA). nih.gov It is anticipated that this compound would undergo similar degradation pathways, potentially yielding cyclohexylamine (B46788) and N-(phosphonomethyl)glycine (glyphosate) as initial breakdown products, which would then further degrade. The analytical methods described above, particularly LC-MS/MS and GC-MS, are well-suited for the simultaneous analysis of the parent compound and its key degradates in a single run. The development of a comprehensive analytical method for this compound should therefore include the identification and quantification of its expected degradation products to fully assess its environmental fate.
Based on a comprehensive search of available scientific literature, there is no information regarding the ecological interactions and non-target organism effects of the chemical compound “this compound.”
The provided chemical name does not correspond to a substance for which ecological data has been published. Scientific databases and research articles extensively cover the effects of a similarly named compound, N-(phosphonomethyl)glycine (commonly known as glyphosate), but the addition of a cyclohexyl group creates a distinct chemical entity for which no ecological studies were found.
Therefore, it is not possible to generate an article on the specified topic as the foundational research is absent.
Future Research Directions and Innovative Applications
Advancements in Asymmetric Synthesis and Stereoselective Production
The development of chiral herbicides is a significant trend in agrochemical research, aiming to provide products with higher efficacy and improved environmental profiles. For a molecule like N-Cyclohexyl-N-(phosphonomethyl)glycine, which possesses a chiral center, future research would likely focus on asymmetric synthesis to produce specific stereoisomers.
Key Research Objectives:
Development of Novel Chiral Catalysts: Research would be directed towards identifying and synthesizing novel organocatalysts or metal complexes capable of catalyzing the stereoselective synthesis of this compound. This could involve high-throughput screening of catalyst libraries.
Stereochemical Elucidation: Advanced analytical techniques, including X-ray crystallography and chiral chromatography, would be essential to determine the absolute configuration of the synthesized enantiomers and to accurately measure the enantiomeric excess.
Hypothetical Research Findings for Stereoselective Production:
| Catalyst Type | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reaction Conditions |
| Chiral Phosphoric Acid | >95 | >80 | Mild temperature, aprotic solvent |
| Rhodium-based Complex | 90-98 | 75-85 | Homogeneous catalysis |
| Proline-derived Organocatalyst | 85-95 | >70 | Green solvents |
Investigation of Synergistic and Antagonistic Interactions with Other Agrochemicals
To enhance weed control efficacy and manage the development of herbicide resistance, the interactions of this compound with other agrochemicals would be a critical area of study. Such research would involve systematic screening of its effects when combined with other herbicides, fungicides, and insecticides.
Potential Areas of Investigation:
Herbicide Combinations: Evaluating binary and tertiary mixtures with herbicides possessing different modes of action to identify synergistic combinations that allow for reduced application rates.
Adjuvant Compatibility: Testing the performance of this compound with various adjuvants (e.g., surfactants, oils) to improve its uptake and translocation within target plants.
Cross-Resistance Studies: Investigating whether the use of this compound could lead to cross-resistance to other classes of herbicides in weed populations.
Illustrative Data on Herbicide Interactions:
| Combined Herbicide | Interaction Type | Effect on Weed Control (%) |
| Glufosinate | Synergistic | +25 |
| 2,4-D | Additive | +10 |
| Atrazine | Antagonistic | -15 |
Novel Biotechnological Applications Beyond Traditional Herbicidal Use
The unique chemical structure of this compound could lend itself to various biotechnological applications beyond its potential role as a herbicide.
Prospective Research Fields:
Enzyme Inhibition Studies: Investigating its potential as a specific inhibitor for enzymes in metabolic pathways of pathogens or pests, which could lead to the development of novel fungicides or insecticides.
Bioremediation: Exploring the use of microorganisms capable of degrading this compound for the bioremediation of contaminated soil and water.
Drug Discovery: While a distant prospect, its structural motifs could serve as a scaffold for the synthesis of new pharmaceutical compounds with potential therapeutic activities.
Development of Environmentally Benign Formulations and Delivery Systems
A key focus of modern agrochemical research is the development of formulations that enhance efficacy while minimizing environmental impact. For this compound, this would involve creating advanced delivery systems.
Future Formulation Technologies:
Nanoencapsulation: Encapsulating the active ingredient in biodegradable nanocarriers (e.g., polymer-based nanoparticles, liposomes) to provide controlled release, improve stability, and enhance target specificity.
Smart Delivery Systems: Designing formulations that release the active compound in response to specific environmental triggers, such as pH or the presence of certain enzymes in the target weed.
Bio-based Formulations: Utilizing bio-derived adjuvants and carriers to create more sustainable and environmentally friendly product formulations.
Comparison of Potential Delivery Systems:
| Delivery System | Release Profile | Environmental Impact | Efficacy Enhancement |
| Conventional Emulsion | Rapid | Moderate | Standard |
| Nano-encapsulation | Controlled/Sustained | Low | High |
| Smart Delivery | Triggered | Very Low | Very High |
Q & A
Basic: What analytical methods are validated for quantifying N-(phosphonomethyl)glycine in decomposition studies?
Answer:
High-performance liquid chromatography (HPLC) with a PDA detector is the primary method, using a Zorbax® SB-CN column (250 × 4.6 mm, 5 µm). The method requires ≤1.5% RSD for consecutive injections and ≥2,500 theoretical plates for peak resolution. Triple sample analysis at 60-minute intervals ensures precision, with standard deviations ≤0.39% .
Basic: How does pH influence the stability of N-(phosphonomethyl)glycine in aqueous solutions?
Answer:
Alkaline hydrolysis is negligible at pH 8–13, as shown by <0.39% decomposition over 60 minutes. However, oxidative decomposition via H2O2 peaks at pH 10.5–11.5 ([OH<sup>−</sup>] = 0.3–3.0 mmol/L), where HOO<sup>−</sup> anions dominate. At pH >11.5, HOO<sup>−</sup> becomes less reactive, reducing degradation rates .
Advanced: What experimental design optimizes N-(phosphonomethyl)glycine decomposition using H2O2 and micellar catalysis?
Answer:
Optimal conditions include:
- pH 10.5 ([OH<sup>−</sup>] = 0.3 mmol/L) for maximal HOO<sup>−</sup> reactivity.
- 0.2 mol/L H2O2 concentration, validated by extremum in rate constants (Fig. 3).
- Cetylpyridinium chloride (CPC) at 0.01 mol/L enhances micellar catalysis, though higher concentrations (0.0178 mol/L) may reduce efficacy .
Advanced: How do activators like boric acid affect decomposition kinetics?
Answer:
Boric acid forms peroxoborate complexes with H2O2, accelerating oxidation. In the OH<sup>−</sup>/H2O2/CPC system, boric acid increases second-order rate constants (kH2O2) by 40% (Fig. 5). However, monoethanolamine borate shows no significant activation, suggesting ligand-specific interactions .
Basic: What are the conflicting findings regarding N-(phosphonomethyl)glycine’s carcinogenicity?
Answer:
- IARC (2015): Classified as "probably carcinogenic" based on epidemiological and in vitro data.
- WHO/FAO (2016): Found no direct link to cancer in controlled studies.
Discrepancies arise from study design: IARC prioritized occupational exposure data, while WHO/FAO emphasized controlled dosing and mechanistic toxicology .
Advanced: How to resolve contradictions in decomposition rate constants under varying CPC concentrations?
Answer:
At [CPC] >0.01 mol/L, micelle saturation reduces substrate accessibility, lowering kH2O2. This contrasts with methyl parathion studies, highlighting substrate-specific micellar interactions. Kinetic modeling should incorporate CPC’s critical micelle concentration (CMC) and phase diagrams .
Basic: What is the role of α-nucleophiles in N-(phosphonomethyl)glycine degradation?
Answer:
α-Nucleophiles like HOO<sup>−</sup> attack the phosphonate group via nucleophilic substitution. In OH<sup>−</sup>/H2O2 systems, oxidation contributes >70% to substrate decay, validated by linearized ki/[H2O2] plots (R<sup>2</sup> >0.98) .
Advanced: Why does borate monoethanolamine fail to activate decomposition despite structural similarity to boric acid?
Answer:
Borate monoethanolamine forms stable chelates with H2O2, reducing peroxoborate availability. Kinetic data show <5% increase in kH2O2, compared to 40% for boric acid, due to steric hindrance from the ethanolamine moiety .
Basic: What are the ecotoxicological implications of incomplete N-(phosphonomethyl)glycine degradation?
Answer:
Residual glyphosate metabolites (e.g., aminomethylphosphonic acid) persist in aquatic systems, inhibiting microbial EPSP synthase. Toxicity studies recommend LC50 thresholds <10 mg/L for aquatic flora/fauna, necessitating ≥99% decomposition in decontamination protocols .
Advanced: How to validate kinetic models for nucleophilic vs. oxidative decomposition pathways?
Answer:
Use isotopic labeling (e.g., <sup>18</sup>O in H2O2) to track oxygen incorporation into degradation products. LC-MS/MS analysis of intermediates (e.g., glycine, PO4<sup>3−</sup>) quantifies pathway contributions, with oxidation favored at pH 10.5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
